Vanitrope

Description

Properties

IUPAC Name |

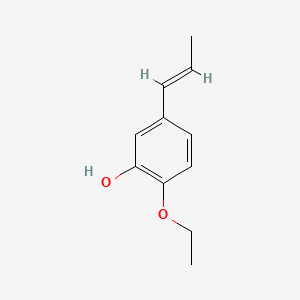

2-ethoxy-5-[(E)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADIRXJQODWKGQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047726 | |

| Record name | trans-2-Ethoxy-5-(1-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid, White or colourless crystalline powder; vanilla-like aroma | |

| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propenylguaethol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

312.00 to 313.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | Propenylguaethol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63477-41-8, 94-86-0 | |

| Record name | Propenyl guaethol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063477418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanitrope | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-Ethoxy-5-(1-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-prop-1-enylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPENYL GUAETHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP95W81L3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 - 88 °C | |

| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vanitrope: A Technical Guide to its Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Vanitrope is a derivative of phenol with an ethoxy and a propenyl substituent on the benzene ring. The trans-(E)-isomer is the more common and aromatically significant form.

Chemical Identifiers:

-

IUPAC Name: 2-ethoxy-5-[(E)-prop-1-enyl]phenol

-

CAS Number: 94-86-0[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1][3][5] |

| Odor | Intensely sweet, vanilla-like, with clove, spicy, and woody notes | [1][5] |

| Melting Point | 86-88 °C | [1][3] |

| Boiling Point | 116 °C at 2 mmHg | [3] |

| Solubility | Insoluble in water; soluble in ethanol and most organic solvents | [1][3] |

| Vapor Pressure | 0.000281 mmHg at 25 °C | [3] |

Spectroscopic Data

While detailed experimental protocols for the spectroscopic analysis of this compound are not publicly available, data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) can be found in chemical databases like PubChem. This data is crucial for the structural elucidation and purity assessment of the compound.

Synthesis of this compound from Eugenol

The most common synthetic route to this compound starts from eugenol, a readily available natural product. The synthesis involves two key transformations: isomerization of the allyl group to a propenyl group and etherification/demethylation of the phenolic and methoxy groups.

Putative Experimental Protocol

The following protocol is a generalized procedure based on known chemical transformations for similar compounds. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary to achieve high yields and purity.

Step 1: Isomerization of Eugenol to Isoeugenol

-

Principle: The terminal double bond of the allyl group in eugenol is shifted to a more stable internal position to form isoeugenol. This is typically achieved by heating eugenol in the presence of a strong base.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve eugenol in a suitable high-boiling solvent such as ethylene glycol.

-

Add a strong base, for example, potassium hydroxide.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

Extract the isoeugenol with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude isoeugenol by vacuum distillation.

-

Step 2: Ethylation of Isoeugenol and Selective Demethylation

-

Principle: This step involves the ethylation of the phenolic hydroxyl group of isoeugenol, followed by the selective demethylation of the methoxy group to yield this compound.

-

Procedure:

-

Dissolve the purified isoeugenol in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add an ethylating agent, for example, diethyl sulfate, dropwise to the reaction mixture.

-

Stir the reaction at an elevated temperature until the ethylation is complete (monitored by TLC or GC).

-

For the demethylation step, a stronger nucleophile or a Lewis acid would be required to cleave the methyl ether without affecting the ethyl ether. This is a challenging step that requires careful selection of reagents and reaction conditions.

-

After the reaction, quench the mixture, extract the product, and purify it using column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Caption: Putative synthesis workflow for this compound from Eugenol.

Biological Activity and Signaling Pathways

Olfactory Receptor Interaction

The primary biological effect of this compound is its interaction with olfactory receptors (ORs) in the nasal cavity, leading to the perception of its characteristic aroma. While specific studies on this compound's interaction with human ORs are not prevalent in the literature, the general mechanism of olfaction is well-understood.

The binding of an odorant molecule like this compound to its specific G-protein coupled receptor (GPCR) on the surface of olfactory sensory neurons initiates a signaling cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

Olfactory Signaling Pathway Diagram

Caption: Generalized olfactory signaling pathway initiated by an odorant.

Potential Antioxidant Activity

Some sources suggest that this compound may possess antioxidant properties.[6] Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. The potential antioxidant activity of this compound could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Safety and Toxicology

According to safety data sheets (SDS), this compound is classified as a skin and eye irritant.[5] Due to concerns about dermal sensitization and systemic toxicity, its use in consumer products is restricted by organizations such as the International Fragrance Association (IFRA).[1][4]

Toxicological Data Summary:

| Test | Route of Exposure | Species | Dose | Reference(s) |

| LD50 | Oral | Rat | 2400 mg/kg | [1] |

Conclusion

This compound is a commercially important aroma chemical with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis from eugenol, while not detailed in publicly accessible protocols, follows established principles of organic chemistry. The primary biological activity of this compound is its interaction with olfactory receptors, leading to its characteristic scent. Further research into its specific receptor interactions and potential antioxidant properties could open new avenues for its application. Researchers and drug development professionals should be mindful of its toxicological profile and the regulatory restrictions on its use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. globethesis.com [globethesis.com]

- 4. An odorant receptor tuned to an attractive plant volatile vanillin in Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102659536A - Method for synthesizing o-hydroxy phenyl ether - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Propenyl Guaethol from Eugenol

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of propenyl guaethol, a valuable aroma chemical with a potent vanilla-like scent, starting from the naturally abundant precursor, eugenol. The synthesis is a multi-step process involving isomerization, ethylation, and selective demethylation. This document details the experimental protocols, presents quantitative data for process optimization, and visualizes the chemical pathways and workflows.

Overall Synthesis Pathway

The transformation of eugenol into propenyl guaethol is not a direct conversion but a strategic three-step synthetic route. The primary pathway involves:

-

Isomerization: The allyl side chain of eugenol is isomerized to a propenyl group, forming the more stable conjugated isomer, isoeugenol.

-

Ethylation: The free phenolic hydroxyl group of isoeugenol is ethylated to form an ether linkage, yielding ethyl isoeugenol ether.

-

Selective Demethylation: The methyl group of the methoxy moiety is selectively cleaved to yield the final product, propenyl guaethol (1-ethoxy-2-hydroxy-4-propenyl benzene).

An alternative, less common route involves the ethylation of eugenol first, followed by a combined isomerization and demethylation step.

Vanitrope (CAS No. 94-86-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanitrope, with the CAS number 94-86-0 and IUPAC name 2-ethoxy-5-[(E)-prop-1-enyl]phenol, is a synthetic aromatic compound renowned for its potent vanilla-like aroma and flavor.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, and known biological interactions, particularly within the olfactory system. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder.[3][4] Its aroma is described as intensely sweet and vanilla-like, with spicy and clove-like undertones, and is noted to be significantly more potent than vanillin.[2][5][6] It is practically insoluble in water but soluble in ethanol and most organic solvents.[2][7]

Table 1: Physicochemical Data for this compound (CAS No. 94-86-0)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][8] |

| Molecular Weight | 178.23 g/mol | [1][8] |

| Melting Point | 85-88 °C | [3] |

| Boiling Point | 116 °C at 2 mmHg | [1] |

| Appearance | White to pale yellow crystalline powder | [3][4] |

| Odor | Intense, sweet, vanilla-like, clove-like | [6][8] |

| Solubility | Insoluble in water; Soluble in ethanol and most organic solvents | [2][7] |

| FEMA Number | 2922 | [8] |

| EINECS Number | 202-370-0 | [8] |

Synthesis of this compound

This compound is primarily synthesized from eugenol, a naturally occurring phenolic compound.[2] The synthesis involves key steps of isomerization and ethylation, or vice versa, followed by demethylation. A common precursor is ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene).

Experimental Protocol: Synthesis from Ethyl Isoeugenol Ether

This protocol is adapted from a patented method for the preparation of propenyl guaethol (this compound).[7]

Materials:

-

Ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene)

-

Sodium hydroxide (NaOH)

-

Methanol (99%)

-

Ice

-

Mineral acid (e.g., HCl or H₂SO₄)

-

Ethanol-water solution for recrystallization

Procedure:

-

In a compact autoclave, combine 25 grams of ethyl isoeugenol ether, 43 grams of sodium hydroxide, and 150 cc of 99% methanol.

-

Heat the autoclave to 170 °C and agitate the liquid phase for 14 hours.

-

After the reaction, cool the autoclave and vent any pressure.

-

Treat the resulting reaction mixture with ice and filter it.

-

Acidify the filtrate with an excess of mineral acid. This will cause the crude this compound to precipitate.

-

Collect the precipitated product on a filter, wash it thoroughly with water, and then air dry.

-

For further purification, recrystallize the crude product from an ethanol-water solution. This process yields shiny, flat rectangular plates of pure this compound with a melting point of 86.5 to 87.5 °C.[7]

Biological Activity and Signaling Pathway

The primary biological interaction of this compound is with the olfactory system, where it elicits the perception of a vanilla-like scent. While specific studies detailing the interaction of this compound with individual olfactory receptors are limited, the general mechanism for odorant perception is well-established and involves G-protein coupled receptors (GPCRs). It is highly probable that this compound, as a vanilla-like odorant, activates a subset of olfactory receptors, such as OR1D2, which is known to be enhanced by vanilla flavor.[9]

General Olfactory Signaling Pathway

The binding of an odorant molecule, such as this compound, to an olfactory receptor (OR) on the cilia of an olfactory sensory neuron initiates a signal transduction cascade. This process is mediated by a specialized G-protein, Gα-olf (GNAL).

Key Steps:

-

Odorant Binding: this compound binds to a specific olfactory receptor (OR) in the olfactory epithelium.

-

G-Protein Activation: This binding event causes a conformational change in the OR, leading to the activation of the G-protein GNAL. The GDP bound to GNAL is exchanged for GTP.

-

Adenylyl Cyclase Activation: The activated GNAL-GTP complex then binds to and activates adenylyl cyclase type III (ACIII).

-

cAMP Production: Activated ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the neuron. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain, leading to the perception of smell.[10][11][12]

Applications in Research and Development

This compound's potent and specific aroma profile makes it a valuable tool in several research and development areas:

-

Olfactory Research: As a specific odorant, this compound can be used to probe the function of olfactory receptors and downstream neural pathways. Its structural similarity to other vanilla-like compounds allows for structure-activity relationship studies to understand the molecular basis of odor perception.

-

Flavor and Fragrance Development: In the food and cosmetic industries, this compound serves as a powerful flavoring and fragrance ingredient. Its stability and potency offer advantages over natural vanilla extracts in certain applications.

-

Drug Development: While not a therapeutic agent itself, the study of how small molecules like this compound interact with specific GPCRs can provide insights for the design of drugs targeting this large and important receptor family.

Safety and Handling

This compound is classified as irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a well-characterized synthetic aroma chemical with significant applications in the flavor and fragrance industry and as a tool for olfactory research. This guide has provided a consolidated resource of its physicochemical properties, a detailed synthesis protocol, and an overview of its likely mechanism of action in the olfactory system. The provided data and visualizations aim to support researchers and professionals in their work with this versatile compound.

References

- 1. Cas 94-86-0,PROPENYL GUAETHOL | lookchem [lookchem.com]

- 2. This compound (Propenyl Guaethol) CAS 94-86-0 - RUO [benchchem.com]

- 3. WO2016000664A1 - Method of preparing vanillin - Google Patents [patents.google.com]

- 4. EP3045444B1 - Method of preparing vanillin - Google Patents [patents.google.com]

- 5. US3544621A - Method of preparing vanillin from eugenol - Google Patents [patents.google.com]

- 6. AID 540277 - HTS Assay for Compounds that Act as Potentiators of the Vanilloid Receptor 1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US2663741A - Propenyl-ghjaethol and process for - Google Patents [patents.google.com]

- 8. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 3-octen-2-one on human olfactory receptor responses to vanilla flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Olfactory Signaling Pathway [reactome.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

Physical and chemical properties of Vanitrope

An In-depth Technical Guide to the Physical and Chemical Properties of Vanitrope

Introduction

This compound, chemically known as 2-ethoxy-5-[(E)-prop-1-enyl]phenol, is a synthetic aroma chemical highly valued in the fragrance and flavor industries.[1] Also referred to as Propenyl Guaethol, it is recognized for its potent, sweet, vanilla-like aroma with woody and spicy undertones, which is significantly more powerful than that of vanillin or ethyl vanillin.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. The document details its chemical identity, physicochemical properties, synthesis, and general experimental protocols for its characterization.

Chemical Identity

This compound is systematically identified by its IUPAC name and various registry numbers. Its fundamental chemical identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 2-ethoxy-5-[(E)-prop-1-enyl]phenol[1][2][3] |

| Common Name | This compound, Propenyl Guaethol[1] |

| CAS Number | 94-86-0[1][4] |

| Molecular Formula | C₁₁H₁₄O₂[1][3][4][5][6] |

| Molecular Weight | 178.23 g/mol [1][4][5][6][7] |

| FEMA Number | 2922[2][5][6][8] |

| EINECS Number | 202-370-0[2][5] |

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its application and handling. These properties are summarized in the following table.

| Property | Value |

| Appearance | White to almost white or pale yellow crystalline powder.[1][4][7][9][10] |

| Odor | Intensely sweet, vanilla-like, with woody, spicy, and tobacco notes.[1][8][11] |

| Melting Point | 85 - 88 °C[1][4][6][9][11] |

| Boiling Point | 312 - 313 °C at 760 mmHg[1][6][11] 116 °C at 2 mmHg[4][12] |

| Solubility | Insoluble in water.[1][4][6][11][12] Soluble in ethanol, propylene glycol, benzyl alcohol, and most organic solvents and oils.[1][4][9][11][13] |

| Vapor Pressure | 0.0184 hPa[1] 0.000281 mmHg at 25 °C (estimated)[4][11] |

| Flash Point | > 93.33 °C (> 200 °F)[11] 110 °C[9] 165.2 °C[4][12] |

| pKa (Predicted) | 10.02 ± 0.10[4] |

| logP (o/w) (est.) | 3.415[11] |

Chemical Synthesis

This compound is a synthetic compound not found in nature.[7] The most common synthesis route starts from natural eugenol (4-allyl-2-methoxyphenol), a major component of clove oil.[1][7] The synthesis generally involves the ethylation of eugenol, followed by isomerization of the allyl side chain to a propenyl group, and subsequent demethylation.[1][7]

Caption: Synthesis pathway of this compound from Eugenol.

Experimental Protocols

Determination of Melting Point

The melting point of this compound is a key indicator of its purity. A standard method for its determination is capillary melting point analysis.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound crystalline powder is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (85-88 °C). The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

References

- 1. This compound (Propenyl Guaethol) CAS 94-86-0 - RUO [benchchem.com]

- 2. vanaroma.com [vanaroma.com]

- 3. Info Propenyl Guaethol this compound | Cheminformatics [chemryt.com]

- 4. chembk.com [chembk.com]

- 5. ScenTree - this compound (CAS N° 94-86-0 ; 63477-41-8) [scentree.co]

- 6. Propenyl Guaethol | C11H14O2 | CID 5354280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ScenTree - this compound (CAS N° 94-86-0 ; 63477-41-8) [scentree.co]

- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. ulprospector.com [ulprospector.com]

- 11. propenyl guaethol, 94-86-0 [thegoodscentscompany.com]

- 12. echemi.com [echemi.com]

- 13. PROPENYL GUAETHOL | 94-86-0 [chemicalbook.com]

Vanitrope Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vanitrope (propenyl guaethol) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and formulation in understanding the physicochemical properties of this compound. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the chemical name 2-ethoxy-5-(1-propenyl)phenol, is a synthetic aroma chemical prized for its potent, sweet, vanilla-like scent with woody and spicy undertones.[1] It is structurally related to vanillin and eugenol and is widely utilized in the flavor and fragrance industries.[2][3] Understanding its solubility is critical for its application in various formulations, including perfumes, cosmetics, and potentially in pharmaceutical preparations where it might be used as a flavoring agent or excipient.

Solubility Data

The solubility of this compound has been reported in a range of organic solvents. While comprehensive quantitative data across a wide spectrum of solvents is limited in publicly available literature, a combination of qualitative statements and specific quantitative values has been compiled. This compound is generally characterized as being insoluble in water but soluble in most organic solvents.[1][4]

For a comparative perspective, solubility data for structurally similar compounds—vanillin, eugenol, and isoeugenol—are also included, as they can provide valuable insights into the expected solubility behavior of this compound in solvents for which specific data is unavailable.

Table 1: Quantitative Solubility of this compound and Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | 95% Ethanol | 50 g/L (1 g in 20 mL)[4] | Not Specified |

| Propylene Glycol | 4% (w/w or w/v not specified)[5] | Not Specified | |

| Benzyl Alcohol | 20% (w/w or w/v not specified)[5] | Not Specified | |

| Polysorbate 80 | 4% (w/w or w/v not specified)[5] | Not Specified | |

| Water | 116.2 mg/L (estimated)[6] | 25 | |

| Isoeugenol | DMSO | ≥21.7 mg/mL[2] | Not Specified |

| Ethanol | ≥32 mg/mL[2] | Not Specified | |

| Acetone | 2257.19 g/L[7] | 25 | |

| Water | 810 mg/L[7][8] | 25 | |

| Vanillin | Methanol | 4.15 M (approx. 631 g/L)[9] | Not Specified |

| DMSO | 30 mg/mL[10] | Not Specified | |

| Ethanol (95%) | 1 in 2 parts (approx. 500 g/L)[4][11] | 20 | |

| Acetone | Soluble[4] | 20 | |

| Water | 11.02 g/L[11] | 25 | |

| Eugenol | DMSO | ≥100 mg/mL[12] | Not Specified |

| Ethanol | Miscible[13] | Not Specified | |

| Acetone | >250 g/L[14] | 20 | |

| Methanol | >250 g/L[14] | 20 |

Qualitative Solubility Summary:

-

This compound: Soluble in alcohol, ether, benzene, fixed oils, vegetable oils, and most essential oils.[4][5] It is described as slightly soluble in water.[12]

-

Methyl Isoeugenol (a related compound): Soluble in ethanol and acetone.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

3.1 Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

3.2 Materials and Equipment:

-

This compound (analytical standard)

-

Solvent of interest (e.g., methanol, acetone, DMSO), HPLC grade or equivalent

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.3 Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a suitable concentration range.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of this compound added.

-

Add a known volume or mass of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

3.4 Experimental Workflow Diagram

References

- 1. manavchem.com [manavchem.com]

- 2. apexbt.com [apexbt.com]

- 3. apexbt.com [apexbt.com]

- 4. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. scent.vn [scent.vn]

- 8. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Useful Chemistry: What is the Solubility of Vanillin in Methanol? [usefulchem.blogspot.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Eugenol [chembk.com]

- 14. Eugenol [sitem.herts.ac.uk]

Vanitrope: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Vanitrope, a synthetic aroma chemical also known as propenyl guaethol. This document details the melting and boiling points of this compound, outlines the experimental protocols for their determination, and presents a schematic for its synthesis.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the characterization and quality control of chemical substances. This compound is described as a white to almost white crystalline powder.[1][2] The following table summarizes the reported values for its melting and boiling points.

| Property | Value | Conditions |

| Melting Point | 85 - 88 °C | Atmospheric Pressure |

| Boiling Point | 312 - 313 °C | 760 mmHg |

| 116 °C | 2 mmHg |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5][6]

Experimental Protocols

While specific experimental data for the determination of this compound's melting and boiling points are not publicly available, standard methodologies for crystalline organic solids would be employed.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is typically determined using the capillary method. This can be performed using manual apparatus such as a Thiele tube or an automated melting point apparatus.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure substance.

Apparatus:

-

Melting point capillary tubes

-

Thermometer or digital temperature probe

-

Heating bath (e.g., Thiele tube with high-boiling point oil) or a metal block heating apparatus

-

Sample pulverization tool (e.g., mortar and pestle)

Procedure:

-

A small amount of dry this compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary assembly are immersed in the heating bath.

-

The bath is heated rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound.

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample has melted is recorded as the final melting point.

Boiling Point Determination

The boiling point of this compound can be determined by several methods, including distillation or using a Thiele tube. The choice of method may depend on the quantity of the substance available.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For determination at reduced pressure, a vacuum is applied to the system.

Apparatus (Thiele Tube Method):

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the this compound.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

Synthesis of this compound

This compound is commonly synthesized from eugenol, a naturally occurring phenolic compound. The synthesis pathway involves two main steps: isomerization of the allyl group to a propenyl group, followed by ethylation of the hydroxyl group.

Caption: Synthesis workflow of this compound from Eugenol.

References

- 1. This compound (Propenyl Guaethol) CAS 94-86-0 - RUO [benchchem.com]

- 2. ScenTree - this compound (CAS N° 94-86-0 ; 63477-41-8) [scentree.co]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. gather.tracegains.com [gather.tracegains.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

Vanitrope: A Comprehensive Spectroscopic and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Vanitrope (2-ethoxy-5-[(E)-prop-1-enyl]phenol), a synthetic aroma chemical renowned for its potent, sweet, vanilla-like fragrance.[1] This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols and its role in olfactory signaling.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-ethoxy-5-[(E)-prop-1-enyl]phenol |

| CAS Number | 94-86-0[2] |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 85-87 °C (trans isomer)[3] |

| Boiling Point | 312 °C[3] |

| Solubility | Insoluble in water; soluble in ethanol and most organic solvents.[1][4] |

Spectral Data Analysis

The following tables summarize the key spectral data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ) in ppm |

| Aromatic CH | 6.5 - 7.0 |

| Propenyl CH=CH | 5.5 - 6.5 |

| Phenolic OH | Variable |

| Ethoxy OCH₂ | ~4.0 |

| Propenyl CH₃ | ~1.8 |

| Ethoxy CH₃ | ~1.4 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ) in ppm |

| Aromatic C | 110 - 130 |

| Propenyl C=C | 120 - 135 |

| Ethoxy OCH₂ | ~64 |

| Propenyl CH₃ | ~18 |

| Ethoxy CH₃ | ~15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Band (cm⁻¹) |

| Phenolic O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch (Ether and Phenol) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight.[1] High-resolution mass spectrometry (HRMS) can be utilized to confirm the elemental composition.[1]

Table 4: Experimental MS/MS Fragmentation Data for the Deprotonated Molecule [M-H]⁻

| m/z of Precursor Ion | m/z of Fragment Ions | Relative Abundance (%) |

| 177.0921 | 161.0607 | 100 |

| 177.0921 | 121.0295 | 9.60 |

Experimental Protocols

While specific experimental parameters for the acquisition of this compound's spectra are not consistently published, the following outlines standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired using a high-field NMR spectrometer. The data is processed, and chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: For a solid sample like this compound, an IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The spectrum is then recorded across the mid-infrared region.

Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, a dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated. The eluting compound then enters the mass spectrometer, where it is ionized (e.g., by electron ionization) and the mass-to-charge ratios of the resulting ions are measured.

Biological Interaction: The Olfactory Signaling Pathway

As an aromatic compound, the biological activity of this compound is primarily initiated through its interaction with olfactory receptors located in the cilia of olfactory sensory neurons in the nasal epithelium.[5][6][7] This binding event triggers a G-protein-coupled cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a distinct scent.[5][7][8][9]

Caption: The olfactory signal transduction cascade initiated by this compound.

General Experimental Workflow for Spectral Analysis

The systematic characterization of a chemical compound like this compound follows a standardized workflow to ensure accurate and reproducible data.

Caption: A generalized workflow for the spectral analysis of this compound.

References

- 1. This compound (Propenyl Guaethol) CAS 94-86-0 - RUO [benchchem.com]

- 2. Propenyl Guaethol | C11H14O2 | CID 5354280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ScenTree - this compound (CAS N° 94-86-0 ; 63477-41-8) [scentree.co]

- 4. This compound [chembk.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | Olfactory Signaling Pathway [reactome.org]

Vanitrope: A Technical Health and Safety Profile for Research Professionals

An In-depth Guide to Propenyl Guaethol (CAS No. 94-86-0)

This document provides a comprehensive overview of the health and safety information for Vanitrope, also known as Propenyl Guaethol. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information is compiled from regulatory sources, safety data sheets, and toxicological assessments.

Chemical and Physical Properties

This compound is a synthetic aromatic compound valued for its potent, sweet, vanilla-like aroma, which is reported to be 16-25 times more intense than vanillin.[1] It is primarily used as a flavoring agent in foods and as a fragrance ingredient in cosmetics and personal care products.[2][3] It exists as a white to almost-white crystalline powder.[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-Ethoxy-5-(1-propenyl)phenol | [5] |

| Synonyms | Propenyl Guaethol, Isosafroeugenol | [6] |

| CAS Number | 94-86-0 | [2] |

| EC Number | 202-370-0 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][7] |

| Molar Mass | 178.23 g/mol | [1][5][7] |

| Melting Point | 85 - 88 °C | [1][4] |

| Boiling Point | 116 °C at 2 mmHg; 312-313 °C at 760 mmHg | [1][4] |

| Flash Point | 165.2 °C | [1][3] |

| Vapor Pressure | 0.000281 mmHg at 25 °C | [1][4] |

| Water Solubility | Insoluble | [1][3] |

| Solubility | Soluble in 95% ethanol, vegetable oils, and essential oils | [1] |

| Appearance | White to almost-white crystalline powder or scaly crystals | [1][2][4] |

Toxicological Profile

The toxicological data for this compound indicates a low order of acute toxicity. However, it is classified as an irritant and a dermal sensitizer. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[6][8]

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species | Method/Remarks | Source(s) |

| Acute Oral Toxicity (LD50) | 2400 mg/kg | Rat | Oral | [9][10] |

| Skin Irritation | Irritant | Not specified | GHS Classification | [1][5] |

| Eye Irritation | Serious eye irritation | Not specified | GHS Classification | [5][9] |

| Respiratory Irritation | Irritating to the respiratory system | Not specified | GHS Classification | [1] |

| Skin Sensitization | Cause of restriction by IFRA | Human | Dermal Sensitization and Systemic Toxicity | [2][7] |

| Genotoxicity (Clastogenicity) | Non-clastogenic | Mouse | In vivo micronucleus test | [11] |

| Carcinogenicity | Not classified as a carcinogen | N/A | IARC, ACGIH, NTP, OSHA evaluations | [5] |

Regulatory and Safety Status

This compound is regulated as a flavoring substance and fragrance ingredient by various international bodies. It is listed as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[12][13]

Table 3: Regulatory Designations and Identifiers

| Authority / List | Identifier / Status | Source(s) |

| FEMA Number | 2922 | [2][12] |

| JECFA Number | 1264 | [1][7][8] |

| FLAVIS Number | 04.002 | [2][7] |

| IFRA | Restricted due to dermal sensitization and systemic toxicity | [2][7] |

| GHS Hazard Codes | H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation) | [5] |

| Risk Codes (former EU) | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the cited toxicological endpoints, the following sections describe the general methodologies for key safety assessment experiments.

In Vivo Micronucleus Assay for Genotoxicity

The assessment of this compound's clastogenic potential was performed using an in vivo micronucleus test, likely following a protocol similar to OECD Test Guideline 474.

Objective: To determine if the substance induces chromosomal damage or damage to the mitotic apparatus, leading to the formation of micronuclei in erythrocytes.

General Methodology:

-

Animal Model: Typically, male and female mice are used.

-

Dosing: The test substance, this compound (dissolved in a vehicle like olive oil), is administered to the animals, usually via intraperitoneal injection or oral gavage.[11] A range of doses, including a maximum tolerated dose, and vehicle/negative controls are used.

-

Sample Collection: At appropriate intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the animals (typically from the femur).

-

Slide Preparation: Bone marrow smears are prepared on microscope slides.

-

Staining and Analysis: The slides are stained to differentiate between polychromatic erythrocytes (immature) and normochromatic erythrocytes (mature). The frequency of micronucleated polychromatic erythrocytes is determined by scoring a substantial number of cells (e.g., 2000) per animal under a microscope.

-

Data Interpretation: A statistically significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result for clastogenicity. This compound was found to be non-clastogenic under the conditions of the study cited.[11]

Safety Assessment and Hazard Management

The primary hazards associated with this compound are irritation and dermal sensitization. Standard industrial hygiene and laboratory safety practices are recommended.

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in well-ventilated areas or outdoors.[5]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9]

-

Skin Protection: Wear suitable protective gloves (e.g., chemically resistant rubber gloves) and impervious clothing.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[10]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1][5]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water. If irritation occurs, seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing difficulties occur, consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

Incompatible Materials:

Diagrams and Workflows

Logical Workflow for Flavor & Fragrance Ingredient Safety Assessment

The following diagram illustrates a generalized workflow for the safety assessment of a chemical ingredient like this compound, intended for use in food and consumer products.

Caption: Generalized workflow for the safety assessment of a flavor and fragrance ingredient.

References

- 1. chembk.com [chembk.com]

- 2. ScenTree - this compound (CAS N° 94-86-0 ; 63477-41-8) [scentree.co]

- 3. echemi.com [echemi.com]

- 4. propenyl guaethol, 94-86-0 [thegoodscentscompany.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. Propenyl Guaethol | C11H14O2 | CID 5354280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ScenTree - this compound (CAS N° 94-86-0 ; 63477-41-8) [scentree.co]

- 8. WHO | JECFA [apps.who.int]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. aurochemicals.com [aurochemicals.com]

- 13. Van Aroma Propenyl Guaethol (this compound) (CL-805) - 94-86-0 - GRAS [knowde.com]

Vanitrope: A Technical Guide to its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanitrope, chemically known as 2-ethoxy-5-(1-propenyl)phenol or propenyl guaethol, emerged in the mid-20th century as a potent synthetic vanilla flavoring agent. This technical guide delves into the discovery, synthesis, and historical context of this compound, providing a comprehensive resource for researchers and professionals in flavor chemistry and related fields. Initially heralded for its significantly greater flavor intensity compared to vanillin, this compound offered a cost-effective and stable alternative in a market historically reliant on natural vanilla and earlier synthetic variants. This document details the seminal patented synthesis, outlines its chemical and physical properties, and situates its development within the broader history of artificial flavorings.

Introduction: The Quest for Synthetic Vanilla

The history of vanilla flavoring is marked by a persistent effort to find viable alternatives to the expensive and labor-intensive cultivation of the vanilla orchid (Vanilla planifolia).[1] The isolation of vanillin, the primary flavor component of natural vanilla, in 1858 by Nicolas-Theodore Gobley, and its subsequent synthesis in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann, marked the dawn of synthetic vanilla flavorings. These early developments paved the way for a burgeoning industry focused on creating novel, more potent, and economically advantageous vanilla analogs. It is within this context of chemical innovation that this compound was discovered.

The Discovery of this compound

The invention of this compound is formally documented in a United States patent filed on December 21, 1948, by Martin Bat-Edin. The patent, US2663741A, discloses the synthesis of "propenyl-guaethol," the chemical name for this compound, and describes its potential as a powerful flavoring substance. At the time of its introduction, this compound was noted for being significantly stronger than vanillin, with some estimates suggesting a potency of up to 25 times greater, although in practice it is generally considered to be around twenty times as potent.[2] This heightened potency offered a significant economic advantage to food and fragrance manufacturers.

Physicochemical Properties

This compound is a white, crystalline powder with a characteristic sweet, vanilla-like aroma that also possesses spicy and woody undertones.[3][4] Its flavor profile is described as clean and creamy, with notes reminiscent of heliotrope.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Synonyms | This compound, Propenyl Guaethol, Isosafroeugenol | [5] |

| CAS Number | 94-86-0 | [6] |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 85-88 °C (lit.) | [6] |

| Boiling Point | 116 °C at 2 mmHg (lit.) | [6] |

| Solubility | Insoluble in water; soluble in ethanol, vegetable oils, and other organic solvents. | [6] |

| Flavor Profile | Intensely sweet, vanilla-like, with creamy, spicy, and woody notes. | [3][4] |

| Odor Threshold | 400 ppb | [2] |

Synthesis of this compound

The synthesis of this compound typically starts from eugenol, a readily available natural compound extracted from clove oil. The process involves the ethylation of eugenol followed by isomerization and demethylation. The original patent by Martin Bat-Edin outlines several detailed experimental protocols for its synthesis.

Experimental Protocol from U.S. Patent 2,663,741

One of the methods described in the patent involves the treatment of ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene) with an alkali hydroxide in an alcohol solution under pressure.

Experimental Workflow:

Caption: Synthesis and purification workflow for this compound.

Detailed Steps:

-

25 grams of ethyl isoeugenol ether, 60 grams of potassium hydroxide, and 190 cc of ethyl alcohol are placed in an appropriate autoclave.

-

The autoclave is heated to 170°C, and the liquid phase is continuously agitated for approximately 14 hours.

-

The reaction mixture is then cooled and vented.

-

The cooled mixture is treated with ice and filtered.

-

The filtrate is then treated with an excess of mineral acid, which causes the crude this compound to precipitate.

-

The precipitate is collected on a filter, washed with water, and air-dried.

-

The semi-crude product can be further purified by recrystallization from an isopropyl-alcohol-water solution to yield shiny white rectangular plates of pure this compound.

A similar process is also described using ethyl eugenol ether as the starting material, which undergoes simultaneous isomerization and demethylation.

Historical Context and Commercial Application

The development of this compound occurred during a period of significant growth in the synthetic flavor and fragrance industry. Following the commercialization of vanillin and the more potent ethyl vanillin, there was a continuous drive to discover new molecules with enhanced properties. This compound's introduction offered several advantages:

-

High Potency: Its intense vanilla flavor allowed for lower usage levels, providing a cost-in-use benefit.

-

Stability: this compound exhibits good stability in various food and cosmetic formulations.

-

Unique Flavor Profile: While primarily vanilla-like, its spicy and heliotrope nuances provided a unique character that could be used to create more complex flavor profiles.[2]

This compound found widespread use in the food industry for flavoring baked goods, beverages, confectionery, and dairy products. It is often used in combination with vanillin and ethyl vanillin to achieve a more rounded and authentic vanilla taste. In the fragrance industry, its sweet and spicy notes make it a valuable component in gourmand and sweet fragrances.

Signaling Pathway of Flavor Perception (Simplified):

Caption: Simplified signaling pathway of flavor perception.

Conclusion

The discovery of this compound represents a significant milestone in the history of synthetic flavor chemistry. Its development, rooted in the modification of a natural precursor, provided the food and fragrance industries with a potent and versatile vanilla flavoring agent. The detailed experimental protocols from its seminal patent offer valuable insights into the chemical ingenuity of the mid-20th century. Today, this compound continues to be a relevant and widely used ingredient, a testament to its enduring desirable sensory properties and economic advantages. This guide provides a foundational technical understanding of this compound for professionals engaged in the ongoing innovation within flavor science and related disciplines.

References

- 1. usitc.gov [usitc.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Van Aroma Propenyl Guaethol (this compound) (CL-805) - 94-86-0 - GRAS [knowde.com]

- 4. ulprospector.com [ulprospector.com]

- 5. ScenTree - this compound (CAS N° 94-86-0 ; 63477-41-8) [scentree.co]

- 6. gather.tracegains.com [gather.tracegains.com]

Vanitrope: A Technical Guide to its Commercial Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanitrope, also known as Propenyl Guaethol, is a synthetic aromatic compound valued for its intense vanilla-like flavor and aroma, which is reportedly more potent than vanillin.[1] Its chemical name is 2-ethoxy-5-(1-propenyl)phenol, and it is registered under the CAS number 94-86-0. This technical guide provides an in-depth overview of the commercial sources of this compound, its physicochemical properties, analytical methodologies for its characterization, and a summary of its recently discovered biological activities, with a focus on its potential as an antibiofilm agent.

Commercial Sources and Suppliers

This compound is available from a range of chemical suppliers, primarily catering to the flavor, fragrance, and research industries. The compound is typically supplied as a white to off-white crystalline powder with a purity of 98% or higher.

| Supplier | Website | Contact Information | Notes |

| Van Aroma | --INVALID-LINK-- | Jakarta, Indonesia | A leading producer of Propenyl Guaethol (this compound), offering Halal and Kosher certified products. They emphasize sustainable and traceable sourcing.[2] |

| Berjé Inc. | --INVALID-LINK-- | Bloomfield, NJ, USA | A supplier of essential oils and aromatic chemicals, including Propenyl Guaethol. |

| Gogia Chemical Industries Pvt. Ltd. | --INVALID-LINK-- | Noida, India | A manufacturer and supplier of a range of chemicals, including Propenyl Guaethol for the cosmetic, bakery, and food & beverage industries.[3] |

| ChemNet | --INVALID-LINK-- | - | An online chemical marketplace listing multiple suppliers of this compound from various regions, including China and the United States.[4] |

| Made-in-China.com | --INVALID-LINK-- | - | A B2B platform that lists several Chinese manufacturers and suppliers of Propenyl Guaethol.[5] |

Physicochemical and Analytical Data

A comprehensive understanding of the physicochemical and analytical properties of this compound is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Odor | Intense, sweet, vanilla-like, with spicy and phenolic notes | [2] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point | 116 °C at 2 mmHg | |

| Solubility | Soluble in alcohol, glycol, and benzyl alcohol; slightly soluble in water. | [3] |

| Flash Point | 110 °C | [3] |

Analytical Data

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purity (GLC): >99.0%[3]

Mass Spectrometry (MS/MS)

-

Precursor Ion (m/z): 177.0921 [M-H]⁻

-

Fragment Ions (m/z): 161.0607, 121.0295

Experimental Protocols

Synthesis of this compound from Eugenol

This compound is commonly synthesized from eugenol, a natural compound found in clove oil. The synthesis involves two main steps: isomerization of the allyl group to a propenyl group, followed by ethylation of the hydroxyl group and demethylation.[1][6]

Materials:

-

Eugenol

-

Potassium hydroxide (KOH)

-

Ethanol

-

Ethyl eugenol ether (starting material for demethylation)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Mineral acid (e.g., HCl or H₂SO₄)

-

Ice

Procedure (Adapted from US Patent 2,663,741): [7]

-

Isomerization of Eugenol to Isoeugenol: This step is a prerequisite for the synthesis described in the patent, which starts from ethyl eugenol ether. The isomerization can be achieved by heating eugenol with a strong base like potassium hydroxide in a suitable solvent.

-

Demethylation of Ethyl Isoeugenol Ether:

-

In a compact autoclave, combine 25 grams of ethyl isoeugenol ether, 60 grams of potassium hydroxide, and 190 cc of ethyl alcohol.

-

Heat the autoclave to 170°C and continuously agitate the liquid phase for 15 hours.

-

After the reaction, cool the mixture and treat it with ice and an excess of mineral acid. This will cause the this compound to precipitate.

-

Collect the precipitate by filtration, wash it with water, and air-dry it.

-

The crude product can be recrystallized from an alcohol-water solution to yield shiny white rectangular plates of pure this compound.

-

Experimental Workflow for this compound Synthesis

Analytical Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of this compound and identifying any volatile impurities.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Conditions (General):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (General):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of this compound and to separate it from non-volatile impurities or isomers.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

-

HPLC Conditions (Adapted from similar phenolic compounds):

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 230 nm and 280 nm for phenolic compounds).

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the this compound molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound powder with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Analysis: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

Biological Activity: Antibiofilm Properties

Recent research has demonstrated that this compound (propenyl guaethol) possesses significant antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit the formation of biofilms.

Materials:

-

Pseudomonas aeruginosa culture

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

Procedure (Adapted from general protocols): [8][9][10][11]

-

Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture in fresh medium to a standardized cell density.

-

Treatment: In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of this compound. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing: Remove the excess stain by washing with water.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at 590 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Inhibition of Bacterial Motility

This compound has also been shown to inhibit various forms of bacterial motility that are crucial for biofilm formation.

Twitching Motility Assay: [12][13][14]

-

Prepare 1% agar plates.

-

Stab-inoculate the bacterial culture through the agar to the bottom of the petri dish.

-

Incubate the plates at 37°C for 24-48 hours.

-

After incubation, remove the agar, and stain the bottom of the petri dish with 1% crystal violet to visualize the zone of twitching motility.

-

The diameter of the twitching zone is measured to quantify motility. A smaller zone in the presence of this compound indicates inhibition.

Signaling Pathway of this compound's Antibiofilm Activity

The antibiofilm activity of this compound against P. aeruginosa is believed to be mediated through its interaction with the type-IV pili subunit, PilY1. Molecular docking and dynamics simulations have shown a stable complex formation between this compound and PilY1.

The PilY1 protein is a key component of the type IV pili system and is involved in surface sensing and the subsequent signaling cascade that leads to biofilm formation. By binding to PilY1, this compound may disrupt the normal signaling process, leading to the inhibition of biofilm formation and motility.

The PilY1 signaling pathway involves the regulation of second messengers such as cyclic AMP (cAMP) and cyclic di-GMP. Disruption of PilY1 function can affect the expression of genes involved in the synthesis and degradation of these second messengers, ultimately impacting the switch from a planktonic to a biofilm lifestyle.

Proposed Signaling Pathway for this compound's Antibiofilm Activity

Conclusion

This compound is a commercially available synthetic aroma chemical with well-defined physicochemical properties. Standard analytical techniques can be employed for its quality control and characterization. Emerging research highlights its potential as a novel antibiofilm agent, acting through the inhibition of the PilY1 signaling pathway in Pseudomonas aeruginosa. This opens up new avenues for the application of this compound in drug development and as a research tool to study bacterial biofilm formation. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in more complex biological systems.

References

- 1. This compound (Propenyl Guaethol) CAS 94-86-0 - RUO [benchchem.com]